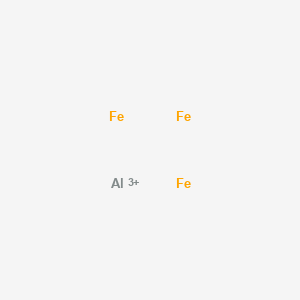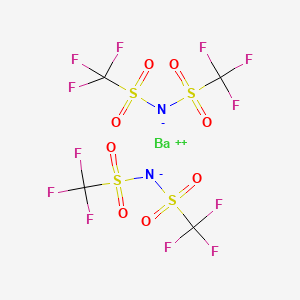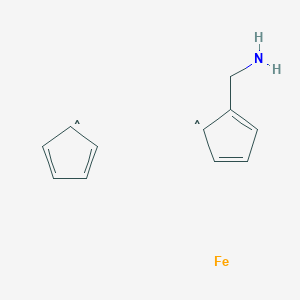
Aluminum;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum and iron: are two of the most abundant and widely used metals on Earthiron aluminides . These compounds typically contain around 18% or more aluminum and are known for their excellent oxidation and sulfur resistance, strength comparable to steel alloys, and low cost of materials . Iron aluminides have been of metallurgical interest since the 1930s due to their unique properties .
Mechanism of Action
Target of Action
For instance, aluminum interacts with gastric secretions, neutralizing hydrochloric acid . Iron, on the other hand, is an essential component of hemoglobin, a protein responsible for oxygen transport .
Mode of Action
The mode of action of Aluminum, compound with Iron (1:3) is multifaceted due to the diverse roles of its constituent elements. Aluminum, for example, acts by neutralizing hydrochloric acid in gastric secretions, which can lead to an increase in pH that may inhibit the action of pepsin . Iron, as a part of hemoglobin, binds to oxygen and facilitates its transport throughout the body .
Biochemical Pathways
The biochemical pathways affected by Aluminum, compound with Iron (1:3) are numerous and complex. Aluminum can affect the pH balance in the stomach, potentially impacting digestion . Iron is involved in the oxygen transport pathway, playing a crucial role in cellular respiration . .
Pharmacokinetics
It’s known that the pharmacokinetics of iron supplements is complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . The primary site of action of iron is the erythrocyte, and the process of erythropoiesis, i.e., formation of new erythrocytes, takes 3-4 weeks . Therefore, serum iron concentration and area under the curve (AUC) are clinically irrelevant for assessing iron utilization .
Result of Action
The result of the action of Aluminum, compound with Iron (1:3) is largely dependent on the specific biological context. Aluminum’s action of neutralizing gastric acid can lead to relief from heartburn and acid indigestion . Iron’s role in oxygen transport can support cellular respiration and overall metabolic function . .
Action Environment
The action of Aluminum, compound with Iron (1:3) can be influenced by various environmental factors. For instance, the corrosion resistance of aluminum is due to the inert and protective character of the aluminum oxide film which forms on the metal surface . This resistance is influenced by the pH value of the environment . Iron’s role in oxygen transport can be affected by the oxygen levels in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron aluminides can be synthesized through various methods, including:
Coprecipitation Method: This involves the coprecipitation of aluminum and iron hydroxides from a solution, followed by calcination at high temperatures to form the desired compounds.
Aluminothermic Reduction: This exothermic reaction involves the reduction of iron oxides with aluminum at high temperatures.
Industrial Production Methods:
Direct Melting: This involves melting aluminum and iron together.
Self-Propagating High-Temperature Synthesis (SHS): This method combines aluminothermic reduction with SHS-metallurgy to produce iron aluminides in a single stage.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Iron aluminides can undergo substitution reactions where other elements like chromium are added to improve properties such as ductility.
Common Reagents and Conditions:
Aluminum and Iron Oxides: Used in the aluminothermic reduction process.
Chromium: Added to improve ductility and reduce hydrogen embrittlement.
Major Products:
Iron Aluminides (FeAl, Fe3Al): These are the primary products formed from the reactions.
Aluminum Oxide (Al2O3): A byproduct of the aluminothermic reduction.
Scientific Research Applications
Iron aluminides have a wide range of applications in scientific research and industry due to their unique properties:
Comparison with Similar Compounds
- Titanium Aluminides (TiAl)
- Nickel Aluminides (NiAl)
- Cobalt Aluminides (CoAl)
Iron aluminides stand out due to their unique combination of properties, making them a valuable material for various scientific and industrial applications.
Properties
IUPAC Name |
aluminum;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3Fe/q+3;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXDKRZWFWKMST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al+3].[Fe].[Fe].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlFe3+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12003-42-8 |
Source


|
| Record name | Aluminium, compound with iron (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium, compound with iron (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/new.no-structure.jpg)


